KH7

説明

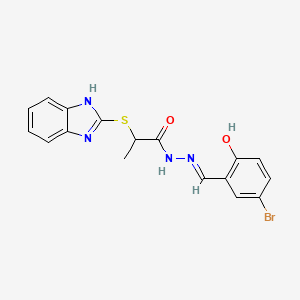

Structure

2D Structure

3D Structure

特性

CAS番号 |

330676-02-3 |

|---|---|

分子式 |

C17H15BrN4O2S |

分子量 |

419.3 g/mol |

IUPAC名 |

(2S)-2-(1H-benzimidazol-2-ylsulfanyl)-N-[(5-bromo-2-hydroxyphenyl)methylideneamino]propanamide |

InChI |

InChI=1S/C17H15BrN4O2S/c1-10(25-17-20-13-4-2-3-5-14(13)21-17)16(24)22-19-9-11-8-12(18)6-7-15(11)23/h2-10,23H,1H3,(H,20,21)(H,22,24)/t10-/m0/s1 |

InChIキー |

WILMXUAKQKGGCC-JTQLQIEISA-N |

SMILES |

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

異性体SMILES |

C[C@@H](C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

正規SMILES |

CC(C(=O)NN=CC1=C(C=CC(=C1)Br)O)SC2=NC3=CC=CC=C3N2 |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>2 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

KH7 |

製品の起源 |

United States |

Foundational & Exploratory

The Core Function of KH7: A Technical Guide to the Soluble Adenylyl Cyclase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH7 is a widely utilized small molecule inhibitor that plays a crucial role in the study of cellular signaling pathways. It is a specific inhibitor of soluble adenylyl cyclase (sAC), an enzyme distinct from the more commonly studied transmembrane adenylyl cyclases (tmACs). Unlike tmACs, which are typically activated by G protein-coupled receptors in response to extracellular signals, sAC is regulated by intracellular cues, primarily bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. This unique mode of regulation positions sAC as a critical sensor of the intracellular environment, modulating a diverse array of physiological processes. This technical guide provides an in-depth overview of the function of this compound, its mechanism of action, and its application in scientific research, with a focus on quantitative data, experimental protocols, and signaling pathway visualizations.

Mechanism of Action

This compound exerts its inhibitory effect by directly targeting the catalytic activity of soluble adenylyl cyclase. By doing so, it prevents the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP), a ubiquitous second messenger. The inhibition of sAC by this compound leads to a reduction in localized cAMP pools within specific cellular compartments where sAC is active, such as the cytoplasm, mitochondria, and nucleus. This targeted decrease in cAMP levels allows researchers to dissect the specific roles of sAC-mediated signaling cascades from those initiated by tmACs at the plasma membrane. The specificity of this compound for sAC over tmACs makes it an invaluable tool for isolating and studying sAC-dependent pathways.

Quantitative Data

The inhibitory potency of this compound against soluble adenylyl cyclase has been characterized in various studies. The following table summarizes the key quantitative data for this compound.

| Parameter | Value | Species/System | Reference |

| IC₅₀ | 3-10 μM | Recombinant human sACt protein and heterologously expressed sACt in cellular assays | [1][2] |

Signaling Pathways

The inhibition of soluble adenylyl cyclase by this compound has profound effects on downstream signaling pathways. The primary consequence of sAC inhibition is the reduction of intracellular cAMP levels. This, in turn, modulates the activity of two main downstream effectors: Protein Kinase A (PKA) and Exchange proteins activated by cAMP (EPACs).

References

A Technical Guide to KH7: An Inhibitor of the cAMP Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of KH7, a widely used inhibitor in the study of the cyclic adenosine monophosphate (cAMP) signaling pathway. We will explore its mechanism of action, inhibitory concentrations, and detailed experimental protocols, offering a comprehensive resource for its application in research and development.

Introduction to this compound and the cAMP Signaling Pathway

The cAMP signaling pathway is a fundamental G protein-coupled receptor-triggered signaling cascade that plays a crucial role in numerous physiological processes, including heart rate regulation, cortisol secretion, and glycogen metabolism.[1] A key enzyme in this pathway is adenylyl cyclase (AC), which catalyzes the conversion of ATP to cAMP.[2][3][4] This second messenger, cAMP, then activates downstream effectors like Protein Kinase A (PKA) and Exchange Proteins Activated by cAMP (EPAC) to elicit cellular responses.[1][4]

There are two main classes of adenylyl cyclases: transmembrane adenylyl cyclases (tmACs) and soluble adenylyl cyclase (sAC). This compound is a selective inhibitor of soluble adenylyl cyclase (sAC).[5][6] It has been shown to be inert towards transmembrane adenylyl cyclases at concentrations up to 300 μM, making it a valuable tool for distinguishing the roles of sAC and tmAC in cellular signaling.[5][6]

Mechanism of Action of this compound

This compound acts as a specific inhibitor of soluble adenylyl cyclase (sAC), thereby blocking the synthesis of cAMP.[5][7][8] By inhibiting sAC, this compound prevents the downstream activation of PKA and other cAMP-dependent signaling cascades. This inhibitory effect has been observed in various cell types and experimental models, where this compound has been shown to reduce both basal and stimulated cAMP levels. At higher concentrations, this compound can lead to a significant decrease in basal cAMP accumulation.[7]

Quantitative Data for this compound

The inhibitory potency of this compound is typically quantified by its half-maximal inhibitory concentration (IC50). The following table summarizes the reported IC50 values for this compound against sAC.

| Target Enzyme | IC50 Value (μM) | Assay Conditions |

| Recombinant human sACt protein | 3-10 | In vitro biochemical assay[2][7][8] |

| Heterologously expressed sACt | 3-10 | Cellular assays[2][7][8] |

| Soluble adenylyl cyclase (sAC) | 3-10 | In vivo[5][6] |

Experimental Protocols

Below are detailed methodologies for key experiments involving the use of this compound to study the cAMP signaling pathway.

4.1. In Vitro Adenylyl Cyclase Activity Assay

This protocol is designed to measure the direct inhibitory effect of this compound on sAC activity in a cell-free system.

-

Materials:

-

Purified recombinant sAC

-

This compound stock solution (in DMSO)

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 5 mM MgCl2, 1 mM ATP)

-

ATP

-

cAMP standard

-

cAMP detection kit (e.g., ELISA or fluorescence-based)

-

-

Procedure:

-

Prepare a reaction mixture containing the assay buffer and purified sAC.

-

Add varying concentrations of this compound (and a DMSO vehicle control) to the reaction mixture and pre-incubate for 10-15 minutes at 30°C.

-

Initiate the enzymatic reaction by adding ATP.

-

Incubate the reaction for a defined period (e.g., 15-30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 0.1 M HCl or by heat inactivation).

-

Measure the amount of cAMP produced using a commercial cAMP detection kit, following the manufacturer's instructions.

-

Plot the percentage of sAC inhibition against the log concentration of this compound to determine the IC50 value.

-

4.2. Cellular cAMP Measurement Assay

This protocol measures the effect of this compound on intracellular cAMP levels in cultured cells.

-

Materials:

-

Cultured cells of interest

-

Cell culture medium

-

This compound stock solution (in DMSO)

-

Stimulating agent (e.g., forskolin to activate tmACs, or bicarbonate to activate sAC)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation

-

Cell lysis buffer

-

cAMP detection kit

-

-

Procedure:

-

Seed cells in a multi-well plate and grow to the desired confluency.

-

Pre-treat the cells with a PDE inhibitor (e.g., 500 µM IBMX) for 10-15 minutes to prevent cAMP breakdown.[9]

-

Treat the cells with varying concentrations of this compound (and a DMSO vehicle control) for a specified time.

-

Stimulate the cells with an appropriate agent to induce cAMP production.

-

Lyse the cells using a suitable lysis buffer.

-

Measure the intracellular cAMP concentration in the cell lysates using a cAMP detection kit.

-

Normalize the cAMP levels to the total protein concentration in each sample.

-

Visualizing the cAMP Pathway and this compound's Role

The following diagrams, generated using the DOT language, illustrate the cAMP signaling pathway and the mechanism of this compound inhibition.

Figure 1: The canonical cAMP signaling pathway.

Figure 2: Mechanism of this compound inhibition on sAC.

References

- 1. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]

- 2. medchemexpress.com [medchemexpress.com]

- 3. The cyclic AMP signaling pathway: Exploring targets for successful drug discovery (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. news-medical.net [news-medical.net]

- 5. KH 7 | Adenylyl Cyclase Inhibitors: R&D Systems [rndsystems.com]

- 6. KH 7 | Adenylyl Cyclases | Tocris Bioscience [tocris.com]

- 7. medchemexpress.com [medchemexpress.com]

- 8. This compound | Soluble Adenylyl Cyclase Inhibitor | AmBeed.com [ambeed.com]

- 9. mdpi.com [mdpi.com]

An In-depth Technical Guide to the Biochemical and Physiological Actions of KH7

A Core Resource for Researchers, Scientists, and Drug Development Professionals

Abstract

KH7 is a potent and selective small molecule inhibitor of soluble adenylyl cyclase (sAC), an intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases, sAC is directly activated by bicarbonate and calcium ions, playing a crucial role in a variety of physiological processes. This technical guide provides a comprehensive overview of the biochemical and physiological actions of this compound, including its mechanism of action, effects on cellular signaling, and implications for various biological systems. Detailed experimental protocols and quantitative data are presented to facilitate further research and drug development efforts centered on the modulation of sAC activity.

Introduction

Soluble adenylyl cyclase (sAC), encoded by the ADCY10 gene, is a ubiquitously expressed enzyme that catalyzes the conversion of ATP to cAMP.[1] Its unique regulation by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions positions it as a critical sensor of the intracellular environment.[1][2][3] sAC-generated cAMP governs a diverse array of cellular functions, including sperm motility and capacitation, insulin secretion, and energy metabolism.[2]

This compound has emerged as a valuable pharmacological tool for elucidating the specific roles of sAC.[4][5] It acts as a selective inhibitor, allowing researchers to dissect sAC-mediated signaling pathways from those regulated by transmembrane adenylyl cyclases.[4][5] This guide summarizes the current understanding of this compound's actions and provides practical information for its application in a research setting.

Biochemical Profile of this compound

This compound is a small molecule with the chemical formula C₁₇H₁₅BrN₄O₂S.[4] It exhibits specific inhibitory activity against the truncated form of human soluble adenylyl cyclase (sACt).[4][5]

Table 1: Biochemical and Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Weight | 419.3 g/mol | [4] |

| CAS Number | 330676-02-3 | [4][5] |

| Purity | ≥98% | [4] |

| Solubility | Soluble to 100 mM in DMSO | [4] |

| Storage | Store at +4°C | [4] |

Mechanism of Action and Signaling Pathway

This compound exerts its inhibitory effect by directly targeting the catalytic activity of sAC, thereby reducing the synthesis of cAMP from ATP.[4][5] This leads to the modulation of downstream signaling cascades that are dependent on sAC-generated cAMP. The primary signaling pathway affected by this compound is the sAC-cAMP pathway.

The sAC-cAMP signaling pathway is initiated by the activation of sAC by intracellular bicarbonate and calcium. Activated sAC then converts ATP to cAMP. cAMP, in turn, activates downstream effectors, most notably Protein Kinase A (PKA), which phosphorylates a variety of substrate proteins to elicit specific physiological responses. This compound's inhibition of sAC leads to a reduction in cAMP levels, thereby attenuating the activation of PKA and its downstream targets.

Physiological Actions of this compound

The inhibition of sAC by this compound has been shown to impact several key physiological processes.

Sperm Motility and Capacitation

Mitochondrial Function and Energy Metabolism

Table 2: Summary of Quantitative Data for this compound

| Parameter | Value | Cell/System | Reference |

| IC₅₀ (sACt) | 3-10 µM | Recombinant human sACt protein | [4][5] |

| IC₅₀ (sACt) | 3-10 µM | Heterologously expressed sACt in cellular assays | [4][5] |

| Effect on Basal cAMP | Significant decrease at 50 µM | Sperm | [5] |

| Effect on Cardiac Contractility | ~20% negative inotropic effect | Myocytes | [5] |

Experimental Protocols

The following are detailed methodologies for key experiments involving this compound.

In Vitro Soluble Adenylyl Cyclase (sAC) Activity Assay

This protocol is adapted from the classical "two-column" method for measuring adenylyl cyclase activity.

Materials:

-

Purified recombinant human sACt protein

-

This compound (dissolved in DMSO)

-

[α-³²P]ATP

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM EDTA)

-

Dowex and Alumina chromatography columns

-

Scintillation counter

Procedure:

-

Prepare reaction mixtures containing assay buffer, purified sACt protein, and varying concentrations of this compound or vehicle (DMSO).

-

Pre-incubate the mixtures for 10 minutes at 30°C.

-

Initiate the reaction by adding [α-³²P]ATP.

-

Incubate for a defined period (e.g., 15-30 minutes) at 30°C.

-

Stop the reaction by adding a stop solution (e.g., 1% SDS).

-

Separate the newly synthesized [³²P]cAMP from unreacted [α-³²P]ATP using sequential Dowex and Alumina chromatography.

-

Quantify the amount of [³²P]cAMP using a scintillation counter.

-

Calculate the percent inhibition of sAC activity at each this compound concentration and determine the IC₅₀ value.

Cellular cAMP Measurement Assay

This protocol describes the measurement of cAMP levels in cells treated with this compound.

Materials:

-

HEK293 cells stably overexpressing sACt (or other relevant cell line)

-

This compound (dissolved in DMSO)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

cAMP assay kit (e.g., ELISA or HTRF-based)

-

Lysis buffer

Procedure:

-

Seed cells in a multi-well plate and allow them to adhere overnight.

-

Replace the medium with fresh medium and pre-incubate the cells with various concentrations of this compound or vehicle (DMSO) for a specified time (e.g., 30 minutes) at 37°C.

-

Lyse the cells using the lysis buffer provided with the cAMP assay kit.

-

Measure the cAMP concentration in the cell lysates according to the manufacturer's instructions for the chosen assay kit.

-

Normalize cAMP levels to the total protein concentration in each sample.

-

Analyze the dose-dependent effect of this compound on cellular cAMP levels.

Assessment of Mitochondrial Membrane Potential

This protocol provides a method to evaluate the potential off-target effects of this compound on mitochondrial function.

Materials:

-

Cell line of interest

-

This compound (dissolved in DMSO)

-

Mitochondrial membrane potential-sensitive dye (e.g., TMRM, TMRE, or JC-1)

-

FCCP (a positive control for mitochondrial uncoupling)

-

Fluorescence microscope or plate reader

Procedure:

-

Culture cells on a suitable imaging plate or dish.

-

Load the cells with the mitochondrial membrane potential-sensitive dye according to the manufacturer's protocol.

-

Treat the cells with various concentrations of this compound, vehicle (DMSO), or FCCP.

-

Acquire fluorescent images or readings at specified time points.

-

Analyze the changes in fluorescence intensity, which correlate with changes in the mitochondrial membrane potential. A decrease in fluorescence intensity indicates mitochondrial depolarization.

Conclusion

References

- 1. Soluble adenylyl cyclase - Wikipedia [en.wikipedia.org]

- 2. pH sensing via bicarbonate-regulated “soluble” adenylyl cyclase (sAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. researchgate.net [researchgate.net]

The Discovery and Chemical Synthesis of KH7: A Technical Guide for Researchers

An in-depth exploration of the discovery, synthesis, and biological characterization of KH7, a pivotal inhibitor of soluble adenylyl cyclase.

Introduction

This compound is a small molecule inhibitor that has played a crucial role in elucidating the physiological functions of soluble adenylyl cyclase (sAC), an intracellular source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is activated by bicarbonate and calcium ions, positioning it as a key sensor in various cellular processes. This technical guide provides a comprehensive overview of the discovery, chemical synthesis, and key experimental protocols related to this compound, tailored for researchers, scientists, and drug development professionals.

Discovery of this compound

This compound was identified through a high-throughput screening of a chemical library for inhibitors of sAC activity. The seminal work by Hess et al. (2005) first described this compound as a specific inhibitor of sAC, paving the way for its use as a pharmacological tool to dissect the roles of sAC in cellular signaling. This discovery was instrumental in distinguishing the functions of sAC from those of tmACs.

Quantitative Biological Data

The inhibitory activity of this compound against sAC has been quantified in various studies. The key parameter for its efficacy is the half-maximal inhibitory concentration (IC50).

| Parameter | Value | Enzyme Source | Reference |

| IC50 | 3-10 µM | Recombinant human sACt protein | Hess et al., 2005 |

Chemical Synthesis of this compound

While the original discovery paper does not provide a detailed synthesis protocol, the synthesis of this compound, chemically named (E)-N'-(4-bromobenzylidene)-2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide, can be achieved through a two-step process. The following is a representative protocol based on the synthesis of analogous hydrazone derivatives.

Step 1: Synthesis of 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide

This intermediate is synthesized from 2-mercaptobenzimidazole and ethyl chloroacetate, followed by hydrazinolysis.

Experimental Protocol:

-

Alkylation: A mixture of 2-mercaptobenzimidazole (1 mole), ethyl chloroacetate (1.1 moles), and anhydrous potassium carbonate (1.1 moles) in acetone is refluxed for 4-6 hours. The reaction progress is monitored by thin-layer chromatography (TLC).

-

Work-up: After completion, the reaction mixture is filtered to remove inorganic salts, and the solvent is evaporated under reduced pressure to yield ethyl 2-(1H-benzo[d]imidazol-2-ylthio)acetate.

-

Hydrazinolysis: The resulting ester (1 mole) is dissolved in ethanol, and hydrazine hydrate (3 moles) is added. The mixture is refluxed for 3-5 hours.

-

Isolation: Upon cooling, the product, 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide, precipitates and is collected by filtration, washed with cold ethanol, and dried.

Step 2: Synthesis of this compound ((E)-N'-(4-bromobenzylidene)-2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide)

The final product is obtained by the condensation of the hydrazide intermediate with 4-bromobenzaldehyde.

Experimental Protocol:

-

Condensation: Equimolar amounts of 2-(1H-benzo[d]imidazol-2-ylthio)acetohydrazide and 4-bromobenzaldehyde are dissolved in ethanol. A catalytic amount of glacial acetic acid (2-3 drops) is added.

-

Reaction: The mixture is refluxed for 2-4 hours, with the reaction monitored by TLC.

-

Isolation and Purification: After cooling, the precipitated solid is filtered, washed with ethanol, and can be further purified by recrystallization from a suitable solvent like ethanol or methanol to yield pure this compound.

Experimental Protocols for Biological Characterization

Soluble Adenylyl Cyclase (sAC) Inhibition Assay

The "two-column" chromatography method is a classic and reliable assay to determine sAC activity and its inhibition by compounds like this compound.

Principle: This assay measures the conversion of radiolabeled [α-³²P]ATP to [³²P]cAMP. The product is then separated from the unreacted substrate and other adenosine phosphates by sequential chromatography over Dowex and alumina columns.

Detailed Methodology:

-

Reaction Mixture Preparation: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), and the desired concentrations of MgCl₂ or MnCl₂.

-

Enzyme and Inhibitor Incubation: In a microcentrifuge tube, combine the purified sAC enzyme with varying concentrations of this compound (or vehicle control, typically DMSO) and pre-incubate for 15-30 minutes at 30°C.

-

Initiation of Reaction: Start the reaction by adding the substrate mix containing [α-³²P]ATP and cold ATP, along with activators such as sodium bicarbonate (for sAC). The final reaction volume is typically 100-200 µL.

-

Incubation: Incubate the reaction mixture at 30°C for a defined period (e.g., 10-30 minutes), ensuring the reaction is in the linear range.

-

Termination of Reaction: Stop the reaction by adding a "stop solution" containing ATP, cAMP, and SDS.

-

Chromatographic Separation:

-

Apply the reaction mixture to a Dowex AG 50W-X4 resin column. Elute with water.

-

Apply the eluate from the Dowex column to a neutral alumina column.

-

Elute the [³²P]cAMP from the alumina column with an appropriate buffer (e.g., 0.1 M imidazole).

-

-

Quantification: Measure the radioactivity of the final eluate using a scintillation counter.

-

Data Analysis: Calculate the percentage of inhibition for each this compound concentration compared to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.

Mitochondrial ATP Production Assay

This compound has been reported to affect mitochondrial function. A luciferase-based assay is a highly sensitive method to measure ATP production in isolated mitochondria.

Principle: This assay relies on the ATP-dependent oxidation of luciferin by the enzyme luciferase, which produces light. The amount of light emitted is directly proportional to the ATP concentration.

Detailed Methodology:

-

Isolation of Mitochondria: Isolate mitochondria from cells or tissues using differential centrifugation.

-

Assay Buffer: Prepare a respiration buffer (e.g., containing KCl, KH₂PO₄, HEPES, and a respiratory substrate like pyruvate/malate or succinate).

-

Treatment with this compound: Incubate the isolated mitochondria with different concentrations of this compound or vehicle control.

-

Initiation of ATP Synthesis: Initiate ATP synthesis by adding ADP to the mitochondrial suspension.

-

Measurement of ATP: At desired time points, take aliquots of the mitochondrial suspension and add them to a solution containing luciferase and luciferin.

-

Luminometry: Immediately measure the light output using a luminometer.

-

Standard Curve: Generate a standard curve with known concentrations of ATP to quantify the amount of ATP produced.

-

Data Analysis: Express the rate of ATP production (e.g., in nmol ATP/min/mg mitochondrial protein) and compare the rates between this compound-treated and control groups.

Signaling Pathways and Experimental Workflows

Signaling Pathway of sAC Inhibition by this compound

Caption: Inhibition of the soluble adenylyl cyclase (sAC) signaling pathway by this compound.

Chemical Synthesis Workflow for this compound

Caption: A two-step chemical synthesis workflow for producing this compound.

Experimental Workflow for sAC Inhibition Assay

Caption: Experimental workflow for the two-column sAC inhibition assay.

Conclusion

This compound remains a valuable tool for studying the diverse biological roles of soluble adenylyl cyclase. Its discovery has enabled significant advances in our understanding of cAMP signaling microdomains. This technical guide provides a centralized resource for researchers, offering insights into its discovery, a practical guide to its synthesis, and detailed protocols for its biological evaluation. Careful consideration of its potential off-target effects, particularly on mitochondrial function, is crucial for the accurate interpretation of experimental results.

Structural Basis for KH7 Inhibition of Soluble Adenylyl Cyclase (sAC): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Soluble adenylyl cyclase (sAC), a vital intracellular source of the second messenger cyclic AMP (cAMP), plays a crucial role in a myriad of physiological processes. Its unique activation by bicarbonate and calcium ions distinguishes it from transmembrane adenylyl cyclases. The inhibitor KH7 has been instrumental in elucidating the physiological functions of sAC. This technical guide provides a comprehensive overview of the structural basis of this compound inhibition of sAC, detailing what is known and inferring potential binding mechanisms in the absence of a direct co-crystal structure. This document also outlines detailed experimental protocols for characterizing sAC-inhibitor interactions and presents key quantitative data in a structured format.

Introduction to Soluble Adenylyl Cyclase (sAC)

Soluble adenylyl cyclase is a widely expressed enzyme that catalyzes the conversion of ATP to cAMP. Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial protein that is insensitive to G-protein regulation. Instead, its activity is allosterically regulated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions. This unique regulatory mechanism positions sAC as a critical sensor of cellular metabolic state and CO₂/HCO₃⁻ levels.

Physiological Roles of sAC

sAC is implicated in a diverse range of physiological functions, including:

-

Sperm motility and capacitation: sAC is essential for male fertility, and its inhibition is a target for non-hormonal male contraception.

-

Insulin secretion: sAC activity in pancreatic β-cells is linked to glucose-stimulated insulin release.[1]

-

Energy metabolism: Mitochondrial sAC plays a role in regulating cellular energy production.[1][2]

-

Intracellular pH regulation: As a bicarbonate sensor, sAC is involved in maintaining cellular pH homeostasis.

The Inhibitor this compound

This compound is a widely used, cell-permeable inhibitor of sAC. It has been a valuable pharmacological tool for investigating the diverse roles of sAC in cellular signaling. However, it is important to note that this compound can exhibit off-target effects, particularly on mitochondrial function, by acting as a classical uncoupler of oxidative phosphorylation.[1][2]

Quantitative Data for this compound Inhibition of sAC

The following table summarizes the reported inhibitory potency of this compound against sAC.

| Parameter | Value | Species/Assay Conditions | Reference |

| IC₅₀ | 3-10 µM | Recombinant human sACt protein | --INVALID-LINK-- |

| IC₅₀ | 3-10 µM | Heterologously expressed sACt in cellular assays | --INVALID-LINK-- |

Structural Basis of sAC Inhibition by this compound: An Inferred Model

As of the latest available data, a co-crystal structure of this compound bound to sAC has not been published. Therefore, the precise structural basis of its inhibitory mechanism remains to be experimentally determined. However, based on the known structure of the sAC catalytic domain and the structures of sAC in complex with other inhibitors, a plausible binding mode for this compound can be inferred through computational modeling.

The sAC Catalytic Domain

The catalytic core of sAC is a heterodimer of two homologous domains, C1 and C2. The active site is located at the interface of these two domains, where ATP binds and is converted to cAMP. Key residues within the active site are responsible for substrate binding and catalysis.

Inferred Binding Mode of this compound

It is hypothesized that this compound acts as a competitive inhibitor, binding within the ATP-binding pocket of the sAC catalytic domain. Molecular docking simulations could be employed to predict the binding pose of this compound. Such models would likely show this compound occupying the adenine-binding region of the active site, forming hydrophobic and potentially hydrogen-bonding interactions with key residues.

Below is a conceptual workflow for a computational approach to elucidate the binding mode of this compound.

Caption: A conceptual workflow for predicting the binding mode of this compound to sAC.

sAC Signaling Pathway and Point of Inhibition

This compound inhibits the production of cAMP by sAC, thereby affecting downstream signaling cascades.

Caption: Overview of the sAC signaling pathway and the inhibitory action of this compound.

Experimental Protocols

To experimentally determine the structural basis of this compound inhibition and characterize its binding kinetics, a combination of biophysical and structural biology techniques is required.

Protein Expression and Purification of sAC

A truncated, constitutively active form of human sAC (sACt) is commonly used for in vitro studies.

-

Expression: sACt can be expressed in E. coli or insect cells using an appropriate expression vector.

-

Lysis: Cells are harvested and lysed by sonication or high-pressure homogenization in a buffer containing protease inhibitors.

-

Purification: The soluble lysate is subjected to a series of chromatography steps, typically including affinity chromatography (e.g., Ni-NTA for His-tagged protein), ion-exchange chromatography, and size-exclusion chromatography to obtain highly pure and homogeneous sACt.

In Vitro sAC Activity Assay

This assay measures the enzymatic activity of sAC and the inhibitory effect of compounds like this compound.

-

Reaction Mixture: Prepare a reaction buffer containing 50 mM Tris-HCl (pH 7.5), MgCl₂, ATP, and the desired concentration of sACt.

-

Inhibitor Incubation: Pre-incubate sACt with varying concentrations of this compound (or DMSO as a vehicle control) for a defined period.

-

Initiate Reaction: Start the reaction by adding the substrate, ATP. For sAC, include activators like NaHCO₃.

-

Quench Reaction: Stop the reaction after a specific time by adding EDTA or by heat inactivation.

-

cAMP Detection: Quantify the amount of cAMP produced using a commercially available cAMP assay kit (e.g., ELISA or fluorescence-based).

-

Data Analysis: Plot the percentage of sAC activity against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat changes associated with binding events, providing thermodynamic parameters of the interaction.

-

Sample Preparation: Dialyze both the sACt protein and the this compound inhibitor into the same buffer to minimize heats of dilution.

-

ITC Experiment: Load the sACt solution into the sample cell of the calorimeter and the this compound solution into the injection syringe.

-

Titration: Perform a series of injections of this compound into the sACt solution while monitoring the heat changes.

-

Data Analysis: Integrate the heat pulses and plot them against the molar ratio of this compound to sACt. Fit the resulting binding isotherm to a suitable binding model to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

X-ray Crystallography

Determining the co-crystal structure of sAC and this compound would provide definitive insights into the binding mode.

-

Complex Formation: Incubate purified sACt with a molar excess of this compound to ensure saturation of the binding site.

-

Crystallization Screening: Use vapor diffusion (hanging or sitting drop) or microbatch methods to screen a wide range of crystallization conditions (precipitants, pH, temperature).

-

Crystal Optimization: Refine the initial crystallization conditions to obtain large, well-diffracting crystals.

-

Data Collection: Cryo-protect the crystals and collect X-ray diffraction data at a synchrotron source.

-

Structure Determination: Process the diffraction data and solve the crystal structure using molecular replacement with a known sAC structure as a search model.

-

Refinement and Analysis: Build the model for this compound into the electron density map, refine the structure, and analyze the protein-ligand interactions in detail.

Caption: A simplified workflow for determining the co-crystal structure of sAC and this compound.

Conclusion

While this compound remains a valuable tool for studying sAC biology, a definitive understanding of its inhibitory mechanism at the atomic level awaits the determination of a co-crystal structure. The experimental and computational approaches outlined in this guide provide a framework for researchers to further investigate the structural basis of this compound inhibition and to guide the development of more potent and specific sAC inhibitors for therapeutic applications. The off-target effects of this compound underscore the importance of developing next-generation inhibitors with improved selectivity profiles.

References

The Dual-Edged Sword: A Technical Guide to KH7's Modulation of cAMP-Mediated Cellular Processes

For Researchers, Scientists, and Drug Development Professionals

Abstract

KH7 is a widely utilized pharmacological agent for interrogating cellular processes regulated by cyclic adenosine monophosphate (cAMP). It is recognized as a selective inhibitor of soluble adenylyl cyclase (sAC), an intracellular source of the second messenger cAMP. This technical guide provides an in-depth analysis of this compound's mechanism of action, its impact on cAMP signaling pathways, and detailed protocols for its experimental application. Crucially, this document also elucidates the significant off-target effects of this compound on mitochondrial function, a critical consideration for the accurate interpretation of experimental data. Quantitative data are presented in a structured format, and key signaling and experimental workflows are visualized using Graphviz diagrams to facilitate a comprehensive understanding of this compound's cellular effects.

Introduction

Cyclic AMP is a ubiquitous second messenger that plays a pivotal role in regulating a myriad of cellular functions, including gene expression, cell proliferation, metabolism, and apoptosis. The intracellular concentration of cAMP is tightly controlled by the synthetic activity of adenylyl cyclases (ACs) and the degradative activity of phosphodiesterases (PDEs). Mammalian cells express two major types of adenylyl cyclases: the transmembrane adenylyl cyclases (tmACs), which are regulated by G-protein coupled receptors (GPCRs), and the soluble adenylyl cyclase (sAC), which is activated by bicarbonate and calcium ions.

This compound has emerged as a valuable chemical tool for distinguishing the functional roles of sAC from those of tmACs. Its ability to selectively inhibit sAC provides a means to dissect the specific contributions of this intracellular cAMP source to various signaling pathways. However, a comprehensive understanding of its pharmacological profile, including its off-target effects, is paramount for its effective and appropriate use in research and drug development.

Mechanism of Action of this compound

This compound acts as a direct inhibitor of soluble adenylyl cyclase.[1][2][3] By binding to sAC, this compound prevents the conversion of ATP to cAMP, thereby reducing the intracellular pool of this second messenger that is specifically generated by sAC. This inhibition allows researchers to probe the downstream consequences of diminished sAC-dependent cAMP signaling.

The selectivity of this compound for sAC over tmACs is a key feature of this compound. It displays little to no inhibitory activity against transmembrane adenylyl cyclases, making it a useful tool for isolating sAC-mediated effects.[3]

Quantitative Data on this compound's Effects

The following table summarizes the key quantitative parameters associated with this compound's activity.

| Parameter | Value | Target/System | Reference |

| IC50 for sAC | 3-10 µM | Recombinant soluble adenylyl cyclase | [1][2][3] |

| Effect on tmACs | Inert up to 300 µM | Transmembrane adenylyl cyclases | |

| Mitochondrial Effect | Acts as a classical uncoupler | Isolated mouse brain mitochondria | [4] |

Downstream Effects on cAMP Signaling Pathways

The reduction in sAC-generated cAMP by this compound has significant consequences for downstream signaling cascades. The primary effectors of cAMP are Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac).[5][6][7][8][9]

-

Protein Kinase A (PKA): The canonical cAMP effector, PKA is a holoenzyme consisting of two regulatory and two catalytic subunits. Upon cAMP binding to the regulatory subunits, the catalytic subunits are released and become active, phosphorylating a multitude of substrate proteins and thereby regulating diverse cellular processes.

-

Exchange Protein Directly Activated by cAMP (Epac): Epac proteins are guanine nucleotide exchange factors (GEFs) for the small G proteins Rap1 and Rap2. cAMP binding to Epac induces a conformational change that activates its GEF activity, leading to the activation of Rap proteins and their downstream signaling pathways.

The interplay between PKA and Epac in response to localized cAMP signals is complex and can lead to synergistic, antagonistic, or independent cellular outcomes.[5][7] By selectively inhibiting sAC, this compound allows for the investigation of how this specific pool of cAMP influences the activation of PKA and Epac and their respective downstream targets.

Caption: cAMP signaling pathways illustrating the distinct regulation of tmAC and sAC, the inhibitory action of this compound on sAC, and the downstream activation of PKA and Epac.

Critical Off-Target Effect: Mitochondrial Uncoupling

A crucial aspect of this compound's pharmacology that researchers must consider is its significant off-target effect on mitochondria. Studies have demonstrated that this compound acts as a classical mitochondrial uncoupler.[4] This means that it disrupts the process of oxidative phosphorylation by dissipating the proton gradient across the inner mitochondrial membrane, which is essential for ATP synthesis.[10][11]

This uncoupling effect leads to a decrease in mitochondrial ATP production and can have widespread consequences on cellular energy metabolism.[4] Therefore, when using this compound to study sAC-mediated processes, it is essential to design experiments that can distinguish between the effects of sAC inhibition and the effects of mitochondrial dysfunction. For example, researchers could use control compounds that uncouple mitochondria without inhibiting sAC or employ cell lines with genetic knockdown of sAC to validate findings.

Experimental Protocols

The following are detailed methodologies for key experiments to investigate the effects of this compound on cAMP signaling.

Whole-Cell Intracellular cAMP Measurement Assay

This protocol describes the use of a competitive immunoassay, such as HTRF (Homogeneous Time-Resolved Fluorescence) or AlphaScreen, to measure changes in intracellular cAMP levels in response to this compound treatment.

Materials:

-

Cells of interest cultured in appropriate media

-

This compound stock solution (in DMSO)

-

Phosphodiesterase (PDE) inhibitor (e.g., IBMX)

-

Cell lysis buffer

-

cAMP standard

-

HTRF or AlphaScreen cAMP assay kit reagents

-

White 96-well or 384-well microplates

-

Plate reader capable of detecting HTRF or AlphaScreen signal

Procedure:

-

Cell Seeding: Seed cells into a white microplate at a predetermined optimal density and allow them to adhere overnight.

-

Cell Starvation (Optional): Depending on the cell type and experimental question, cells may be serum-starved for a few hours prior to the assay.

-

Compound Preparation: Prepare serial dilutions of this compound in a suitable assay buffer. Also, prepare a solution of a known sAC activator (e.g., bicarbonate) and a vehicle control (DMSO).

-

Pre-incubation with PDE Inhibitor: To prevent cAMP degradation, pre-incubate the cells with a PDE inhibitor (e.g., 100 µM IBMX) for 10-15 minutes at room temperature.

-

This compound Treatment: Add the serially diluted this compound or vehicle control to the appropriate wells and incubate for a predetermined time (e.g., 15-30 minutes) at 37°C.

-

Stimulation: Add the sAC activator to the appropriate wells to stimulate cAMP production. Incubate for a specified time (e.g., 10-20 minutes) at 37°C.

-

Cell Lysis: Lyse the cells by adding the lysis buffer provided in the assay kit to all wells. Incubate as per the manufacturer's instructions.

-

cAMP Detection: Add the HTRF or AlphaScreen detection reagents to all wells, including the cAMP standard curve wells.

-

Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (typically 60 minutes), protected from light.

-

Data Acquisition: Read the plate on a compatible plate reader.

-

Data Analysis: Calculate the intracellular cAMP concentration in each sample by interpolating from the cAMP standard curve. Plot the cAMP concentration as a function of this compound concentration to determine the IC50 value.

Caption: Experimental workflow for determining the inhibitory effect of this compound on intracellular cAMP levels using a whole-cell assay.

Adenylyl Cyclase Activity Assay in Cell Lysates

This protocol allows for the direct measurement of sAC enzymatic activity in cell lysates and the determination of this compound's inhibitory effect.

Materials:

-

Cells of interest

-

Lysis buffer (e.g., hypotonic buffer with protease inhibitors)

-

This compound stock solution (in DMSO)

-

ATP

-

[α-³²P]ATP (radiolabeled tracer)

-

Reaction buffer (containing MgCl₂ or MnCl₂)

-

Stop solution (e.g., containing unlabeled ATP and EDTA)

-

Dowex and alumina columns for chromatography

-

Scintillation counter and vials

Procedure:

-

Cell Lysate Preparation: Harvest cells and prepare a cell lysate using a suitable lysis buffer. Centrifuge to pellet cellular debris and collect the supernatant containing the soluble proteins, including sAC.

-

Protein Quantification: Determine the protein concentration of the cell lysate using a standard method (e.g., Bradford assay).

-

Reaction Setup: In microcentrifuge tubes, set up the adenylyl cyclase reaction by adding the cell lysate, reaction buffer, and varying concentrations of this compound or vehicle control.

-

Initiate Reaction: Start the reaction by adding a mixture of ATP and [α-³²P]ATP to each tube. Incubate at 30°C for a defined period (e.g., 10-20 minutes).

-

Terminate Reaction: Stop the reaction by adding the stop solution.

-

cAMP Separation: Separate the newly synthesized [³²P]cAMP from the unreacted [α-³²P]ATP using sequential Dowex and alumina column chromatography.

-

Quantification: Collect the eluate containing the [³²P]cAMP into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the adenylyl cyclase activity (e.g., in pmol cAMP/mg protein/min). Plot the activity as a function of this compound concentration to determine the IC50 value.

Conclusion

This compound is a valuable pharmacological tool for the selective inhibition of soluble adenylyl cyclase, enabling the dissection of sAC-mediated signaling pathways. This guide has provided a comprehensive overview of its mechanism of action, its effects on downstream cAMP effectors, and detailed protocols for its experimental use. However, the potent off-target effect of this compound as a mitochondrial uncoupler cannot be overstated. Researchers and drug development professionals must exercise caution and employ appropriate controls to ensure that observed cellular effects are indeed a consequence of sAC inhibition and not mitochondrial dysfunction. A thorough understanding of both the on-target and off-target activities of this compound is essential for the generation of robust and reliable scientific data.

References

- 1. This compound | Soluble Adenylyl Cyclase Inhibitor | AmBeed.com [ambeed.com]

- 2. gen.store [gen.store]

- 3. bertin-bioreagent.cvmh.fr [bertin-bioreagent.cvmh.fr]

- 4. The inhibitors of soluble adenylate cyclase 2-OHE, this compound, and bithionol compromise mitochondrial ATP production by distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Epac and PKA: a tale of two intracellular cAMP receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. cAMP Signaling in Cancer: A PKA-CREB and EPAC-Centric Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. cusabio.com [cusabio.com]

- 9. researchgate.net [researchgate.net]

- 10. Uncoupler - Wikipedia [en.wikipedia.org]

- 11. Mitochondrial Uncoupling: A Key Controller of Biological Processes in Physiology and Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Preliminary Studies on KH7: A Technical Guide for Researchers

An In-depth Technical Guide on the Core Biological Activities of the Soluble Adenylyl Cyclase Inhibitor KH7 in Various Cell Types

Introduction

This compound is a selective inhibitor of soluble adenylyl cyclase (sAC), an enzyme distinct from transmembrane adenylyl cyclases (tmACs) in its localization and regulation. While tmACs are typically activated by G-protein coupled receptors at the plasma membrane, sAC is found in the cytoplasm, nucleus, and mitochondria and is regulated by bicarbonate and calcium ions. This unique profile makes sAC a key sensor of the intracellular environment, and its inhibitor, this compound, a valuable tool for dissecting its physiological roles. This guide provides a comprehensive overview of preliminary studies on this compound across different cell types, focusing on its effects on cell signaling, viability, and specific cellular functions.

Quantitative Data Summary

The following tables summarize the quantitative data on the effects of this compound in various experimental settings.

Table 1: Inhibitory Potency of this compound against Soluble Adenylyl Cyclase

| Target | Assay Condition | IC50 (µM) | Cell Type/System |

| Soluble Adenylyl Cyclase (sAC) | Recombinant human sACt protein | 3 - 10 | In vitro |

| Soluble Adenylyl Cyclase (sAC) | Heterologously expressed sACt | 3 - 10 | Cellular assays |

IC50: The half-maximal inhibitory concentration.

Table 2: Effects of this compound on Cell Viability and Proliferation

| Cell Line | Assay | Treatment Duration | IC50 (µM) | Effect |

| MCF-7 (Breast Cancer) | MTT Assay | 48 hours | Not explicitly found in searches | General cytotoxicity observed with various compounds, but specific IC50 for this compound is not available. |

| MDA-MB-231 (Breast Cancer) | Proliferation Assay | Not specified | Not explicitly found in searches | Studies show complex responses to various treatments, but quantitative data for this compound is lacking. |

| HEK293 (Human Embryonic Kidney) | Not specified | Not specified | Not explicitly found in searches | Commonly used for cAMP assays, but specific viability data with this compound is not available. |

Table 3: Effects of this compound on Intracellular Signaling

| Cell Type | Parameter Measured | This compound Concentration (µM) | Effect |

| Sperm | cAMP levels | 10 - 50 | Blocks capacitation-induced cAMP increase and decreases basal cAMP levels.[1] |

| HEK293 | cAMP levels | Not specified | Expected to decrease bicarbonate-stimulated cAMP production. |

| Cardiac Myocytes | Contractility | Not specified | A negative inotropic effect of approximately 20% was observed, suggesting sAC involvement in basal cardiac contractility. |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of this compound are provided below.

Protocol 1: Cell Viability and Proliferation Assay (MTT Assay)

This protocol is adapted for assessing the effect of this compound on the viability of adherent cancer cell lines such as MCF-7 and MDA-MB-231.

Materials:

-

MCF-7 or MDA-MB-231 cells

-

Complete growth medium (e.g., DMEM with 10% FBS)

-

This compound stock solution (in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

-

DMSO

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete growth medium from the stock solution. Remove the old medium from the wells and add 100 µL of the this compound-containing medium to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.

-

Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the control wells and determine the IC50 value.

Protocol 2: Intracellular cAMP Measurement (ELISA)

This protocol describes the measurement of intracellular cAMP levels in response to this compound treatment in cells like HEK293.

Materials:

-

HEK293 cells

-

Complete growth medium

-

This compound stock solution (in DMSO)

-

Stimulating agent (e.g., sodium bicarbonate)

-

96-well plates

-

Cell lysis buffer

-

cAMP ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed HEK293 cells in a 96-well plate and grow to confluency. Pre-treat the cells with various concentrations of this compound for a specified time (e.g., 30 minutes).

-

Stimulation: Stimulate the cells with a sAC activator, such as sodium bicarbonate, for a short period (e.g., 10-15 minutes).

-

Cell Lysis: Aspirate the medium and lyse the cells by adding the lysis buffer provided in the cAMP ELISA kit.

-

ELISA Procedure: Perform the competitive ELISA according to the manufacturer's instructions. This typically involves adding the cell lysates and a fixed amount of HRP-conjugated cAMP to wells coated with an anti-cAMP antibody.

-

Signal Development and Measurement: After incubation and washing steps, add the substrate solution and stop the reaction. Measure the absorbance at the appropriate wavelength.

-

Data Analysis: Generate a standard curve using the provided cAMP standards. Calculate the concentration of cAMP in the cell lysates based on the standard curve. The absorbance is inversely proportional to the amount of cAMP in the sample.

Protocol 3: Assessment of Mitochondrial Respiration

Given that this compound can affect mitochondrial ATP production, this protocol outlines a method to assess its impact on mitochondrial oxygen consumption.

Materials:

-

Cell line of interest

-

This compound stock solution (in DMSO)

-

Seahorse XF Cell Culture Microplates

-

Seahorse XF Calibrant

-

Assay medium (e.g., XF Base Medium supplemented with glucose, pyruvate, and glutamine)

-

Mitochondrial stress test compounds (e.g., oligomycin, FCCP, rotenone/antimycin A)

-

Seahorse XF Analyzer

Procedure:

-

Cell Seeding: Seed cells in a Seahorse XF Cell Culture Microplate at an optimal density and allow them to attach overnight.

-

This compound Treatment: On the day of the assay, replace the growth medium with assay medium containing the desired concentrations of this compound or vehicle control. Incubate for the desired treatment time.

-

Instrument Calibration: Calibrate the Seahorse XF Analyzer with the Seahorse XF Calibrant.

-

Mitochondrial Stress Test: Load the mitochondrial stress test compounds into the injection ports of the sensor cartridge.

-

Measurement: Place the cell plate in the Seahorse XF Analyzer and initiate the protocol. The instrument will sequentially inject the compounds and measure the oxygen consumption rate (OCR) in real-time.

-

Data Analysis: Analyze the OCR data to determine key parameters of mitochondrial function, such as basal respiration, ATP-linked respiration, maximal respiration, and non-mitochondrial respiration.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the study of this compound.

Caption: sAC-PKA-CREB signaling pathway and the inhibitory action of this compound.

Caption: Experimental workflow for assessing cell viability using the MTT assay.

Conclusion

This compound is a valuable pharmacological tool for investigating the diverse roles of soluble adenylyl cyclase in cellular physiology. The preliminary data indicate its ability to modulate intracellular cAMP levels, which in turn can influence a variety of downstream processes, including cell proliferation, apoptosis, and ion channel function. However, the current body of literature lacks a comprehensive quantitative analysis of this compound's effects across a wide range of cell types. Further research is needed to establish dose-response relationships and IC50 values in different cancer and non-cancerous cell lines to better understand its therapeutic potential and off-target effects. The provided protocols and diagrams serve as a foundation for researchers to design and execute rigorous studies on the multifaceted actions of this compound.

References

Methodological & Application

KH7 Application Notes and Protocols for Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

KH7 is a potent and specific cell-permeable inhibitor of soluble adenylyl cyclase (sAC), also known as ADCY10. Unlike transmembrane adenylyl cyclases (tmACs), which are regulated by G-protein coupled receptors, sAC is a cytosolic enzyme activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions.[1][2][3] By catalyzing the conversion of ATP to cyclic AMP (cAMP), sAC plays a crucial role in various physiological processes, including cell proliferation, apoptosis, and metabolism.[1] this compound provides a valuable tool for investigating the specific roles of sAC-mediated signaling pathways in cellular function.

These application notes provide detailed protocols for the use of this compound in cell culture, including methods for assessing cell viability, apoptosis, and the impact on the sAC signaling pathway.

Mechanism of Action

This compound selectively inhibits soluble adenylyl cyclase, leading to a decrease in intracellular cAMP levels. This reduction in cAMP can subsequently modulate the activity of downstream effector proteins, primarily Protein Kinase A (PKA) and Exchange Protein directly Activated by cAMP (Epac). The sAC/cAMP signaling cascade is involved in a multitude of cellular processes, and its inhibition by this compound allows for the elucidation of these pathways.[1] It is important to note that while this compound is highly selective for sAC over tmACs, potential off-target effects, particularly on mitochondrial function, should be considered at higher concentrations.

Quantitative Data

The half-maximal inhibitory concentration (IC50) of this compound can vary depending on the cell line and experimental conditions. Researchers should determine the optimal concentration for their specific cell type and assay. The following table summarizes reported IC50 values for this compound in various contexts.

| Cell Line/System | Assay | IC50 (µM) | Reference |

| Recombinant human sACt protein | Biochemical Assay | 3-10 | MedchemExpress |

| Heterologously expressed sACt | Cellular Assay | 3-10 | MedchemExpress |

| Prostate Carcinoma Cells (LNCaP, PC3) | Proliferation Assay | Not explicitly stated, but inhibition was observed. | CABI Digital Library[1] |

Note: This table is not exhaustive and serves as a guideline. It is highly recommended to perform a dose-response curve to determine the IC50 for your specific experimental setup.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol describes how to determine the effect of this compound on cell viability using a colorimetric MTT assay.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.

-

This compound Treatment: Prepare serial dilutions of this compound in complete medium from the stock solution. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.

-

Incubation: Incubate the plate for 2-4 hours at 37°C until a purple formazan precipitate is visible.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10-15 minutes.[4]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[4]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol details the detection of apoptosis in cells treated with this compound using flow cytometry.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Protocol:

-

Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound (and controls) as described in the cell viability assay protocol.

-

Cell Harvesting: After the treatment period, collect both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.

-

Washing: Wash the cells once with cold PBS.

-

Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

-

Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.[5]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.[6]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within one hour.[6]

-

Healthy cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Necrotic cells: Annexin V-negative and PI-positive.

-

Western Blot for Soluble Adenylyl Cyclase (sAC)

This protocol outlines the detection of sAC protein levels by Western blot following this compound treatment.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

6-well plates

-

RIPA lysis buffer with protease inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibody against sAC

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After this compound treatment, wash cells with cold PBS and lyse them in RIPA buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and separate by electrophoresis.

-

Protein Transfer: Transfer the separated proteins to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate the membrane with the primary anti-sAC antibody overnight at 4°C.

-

Washing: Wash the membrane three times with TBST for 5-10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add the chemiluminescent substrate and capture the signal using an imaging system.

Visualizations

Signaling Pathway of this compound Action

Caption: this compound inhibits sAC, blocking cAMP production and downstream signaling.

Experimental Workflow for Assessing this compound Efficacy

Caption: Workflow for evaluating the effects of this compound on cultured cells.

References

- 1. cabidigitallibrary.org [cabidigitallibrary.org]

- 2. Soluble adenylyl cyclase, the cell-autonomous member of the family - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Soluble Adenylyl Cyclase in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. bosterbio.com [bosterbio.com]

- 6. kumc.edu [kumc.edu]

Application Notes and Protocols for sAC Inhibition Using KH7

For Researchers, Scientists, and Drug Development Professionals

Introduction

Soluble adenylyl cyclase (sAC, official name ADCY10) is a unique source of the second messenger cyclic AMP (cAMP). Unlike transmembrane adenylyl cyclases (tmACs), sAC is a cytosolic and mitochondrial enzyme that is insensitive to G-protein regulation. Instead, it is directly activated by bicarbonate (HCO₃⁻) and calcium (Ca²⁺) ions, positioning it as a crucial sensor of cellular energy status and CO₂/HCO₃⁻ levels. sAC-generated cAMP plays a vital role in numerous physiological processes, including sperm motility and capacitation, insulin secretion, and cellular metabolism.

KH7 is a widely used and specific inhibitor of sAC, exhibiting an IC50 in the range of 3-10 μM for both purified human sAC and in cellular assays.[1][2] It shows selectivity for sAC over tmACs, making it a valuable tool for dissecting the specific roles of sAC in cellular signaling.[1] These application notes provide detailed protocols and guidance for utilizing this compound to effectively inhibit sAC in various experimental contexts.

The Soluble Adenylyl Cyclase (sAC) Signaling Pathway

sAC is activated by intracellular bicarbonate and calcium ions. Upon activation, sAC catalyzes the conversion of ATP to cAMP. This cAMP then primarily activates Protein Kinase A (PKA), which in turn phosphorylates a multitude of downstream target proteins, leading to various cellular responses.

Quantitative Data Summary: this compound Potency

The inhibitory potency of this compound against sAC has been determined in various experimental systems. The following table summarizes the key quantitative data.

| Assay Type | Enzyme/Cell Source | Reported IC50 / Effective Concentration | Reference(s) |

| In Vitro Enzyme Assay | Recombinant purified human sACt protein | 3-10 µM | [1][2] |

| Cell-Based Assay | Heterologously expressed sACt in cellular assays | 3-10 µM | [1][2] |

| Sperm Motility Assay | Human Sperm | 10-50 µM | [1] |

Experimental Protocols

Protocol for In Vitro sAC Enzyme Activity Inhibition Assay

This protocol outlines the procedure for determining the IC50 of this compound against purified sAC enzyme. The assay measures the conversion of ATP to cAMP.

Materials:

-

Purified recombinant sAC protein

-

Assay Buffer: 50 mM Tris-HCl (pH 7.5), 4 mM MgCl₂, 2 mM CaCl₂, 1 mM DTT

-

ATP solution

-

Sodium Bicarbonate (NaHCO₃) solution

-

This compound stock solution (in DMSO)

-

cAMP detection kit (e.g., ELISA-based)

-

96-well assay plate

-

Incubator at 30°C

Procedure:

-

Prepare Reagents: Prepare fresh assay buffer and solutions of ATP and NaHCO₃. The final concentration of NaHCO₃ should be in the physiological range (e.g., 40 mM).

-

Prepare this compound Dilutions: Serially dilute the this compound stock solution in DMSO to create a range of concentrations. A typical starting range would be from 0.1 µM to 100 µM.

-

Assay Setup:

-

To each well of a 96-well plate, add the assay buffer.

-

Add the desired concentration of this compound or vehicle (DMSO) to the respective wells.

-

Add the purified sAC enzyme to each well. A final concentration of ~5 nM is a good starting point.

-

Pre-incubate the plate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

-

-

Initiate Reaction: Start the enzymatic reaction by adding a mixture of ATP and NaHCO₃ to each well. The final concentration of ATP should be at its Km (~1 mM).

-

Incubation: Incubate the plate at 30°C for 30 minutes. The incubation time may need to be optimized based on the specific activity of the purified enzyme.

-

Terminate Reaction: Stop the reaction according to the instructions of your chosen cAMP detection kit (e.g., by adding a lysis buffer or by heat inactivation).

-

Quantify cAMP: Measure the amount of cAMP produced in each well using a cAMP detection kit.

-

Data Analysis:

-

Normalize the data to the vehicle control (0% inhibition) and a no-enzyme control (100% inhibition).

-

Plot the normalized cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the IC50 value.

-

Protocol for Cell-Based sAC Inhibition Assay

This protocol describes how to measure the inhibitory effect of this compound on sAC activity in a cellular context, using HEK293 cells that stably overexpress sAC (often referred to as 4-4 cells).

Materials:

-

sAC-overexpressing HEK293 cells (4-4 cells)

-

DMEM with 10% FBS

-

This compound stock solution (in DMSO)

-

3-isobutyl-1-methylxanthine (IBMX) solution (a phosphodiesterase inhibitor)

-

Phosphate-Buffered Saline (PBS)

-

Cell lysis buffer (e.g., 0.1 M HCl)

-

cAMP detection kit (e.g., ELISA-based)

-

24-well cell culture plate

Procedure:

-

Cell Seeding: Seed the 4-4 cells in a 24-well plate at a density of 1 x 10⁵ cells per well and incubate for 24 hours in DMEM with 10% FBS at 37°C and 5% CO₂.

-

Cell Treatment:

-

One hour before the assay, replace the medium with 300 µL of fresh medium.

-

Prepare dilutions of this compound in the culture medium.

-

Pre-incubate the cells with the different concentrations of this compound or vehicle (DMSO) for 10 minutes at 37°C.

-

-

Stimulate cAMP Accumulation: Add IBMX to each well to a final concentration of 500 µM. IBMX inhibits phosphodiesterases, which degrade cAMP, thus allowing for the measurement of sAC-dependent cAMP accumulation.

-

Incubation: Incubate the plate for 5 minutes at 37°C.

-

Cell Lysis:

-

Remove the medium from the wells.

-

Add 250 µL of 0.1 M HCl to each well to lyse the cells and stop the reaction.

-

Shake the plate for 10 minutes to ensure complete lysis.

-

-

Quantify cAMP:

-

Collect the cell lysates.

-

Measure the intracellular cAMP concentration using a cAMP detection kit according to the manufacturer's instructions.

-

-

Data Analysis:

-

Normalize the cAMP levels to the vehicle-treated control.

-

Plot the normalized cAMP levels against the logarithm of the this compound concentration.

-

Fit the data to a dose-response curve to determine the effective concentration for 50% inhibition (EC50).

-

Workflow for Determining Optimal this compound Concentration

The following workflow provides a logical approach for researchers to determine the optimal working concentration of this compound for their specific experimental system.

Important Considerations and Best Practices

-

Solubility: this compound is soluble in DMSO. Prepare a concentrated stock solution in DMSO and then dilute it into your aqueous assay buffer or cell culture medium. Be mindful of the final DMSO concentration in your experiment, as high concentrations can have non-specific effects.

-

Off-Target Effects: While this compound is selective for sAC over tmACs, it has been reported to have off-target effects, including cytotoxicity at higher concentrations and effects on mitochondrial ATP production.[3] It is crucial to include appropriate controls in your experiments to account for these potential off-target effects. For example, using a lower, non-toxic concentration of this compound and validating key findings with a structurally different sAC inhibitor or with genetic knockdown/knockout of sAC is recommended.

-

Dose-Response: Always perform a dose-response experiment to determine the optimal concentration of this compound for your specific cell type or experimental conditions. A concentration that is 5- to 10-fold above the determined IC50 or EC50 is often used to ensure complete inhibition.

-

Controls: Include both positive and negative controls in your assays. A vehicle control (DMSO) is essential. For cell-based assays, consider using cells that do not express sAC to confirm the specificity of the observed effects.

-

Stability: Prepare fresh dilutions of this compound for each experiment to ensure its stability and potency.

By following these protocols and considerations, researchers can confidently use this compound as a tool to investigate the important and diverse roles of soluble adenylyl cyclase in cellular physiology and disease.

References

Application Notes and Protocols: Experimental Design for KH7 Treatment in Organoids

For Researchers, Scientists, and Drug Development Professionals

Introduction

Organoids, three-dimensional (3D) self-organizing structures derived from stem cells or patient tissues, are increasingly utilized as more physiologically relevant models in drug discovery and development compared to traditional two-dimensional cell cultures.[1][2][3] Their complex architecture and cellular heterogeneity better mimic in vivo tissues, offering a more accurate platform for assessing drug efficacy and toxicity.[4][5] This document provides a detailed experimental design for evaluating the effects of KH7, a specific inhibitor of soluble adenylyl cyclase (sAC), on organoids.[6][7] this compound's role in modulating cyclic AMP (cAMP) signaling makes it a compound of interest for investigating cellular processes such as proliferation, differentiation, and apoptosis in a 3D context.[6][7]

These protocols are designed to be adaptable for various organoid types and research questions. The key experimental readouts include organoid viability, apoptosis induction, and the modulation of downstream signaling pathways.

Data Presentation

Table 1: this compound Dose-Response Effect on Organoid Viability

| This compound Concentration (µM) | Mean Organoid Viability (%) | Standard Deviation | p-value (vs. Control) |

| 0 (Vehicle Control) | 100 | ± 5.2 | - |

| 1 | 95.3 | ± 4.8 | > 0.05 |

| 3 | 82.1 | ± 6.1 | < 0.05 |

| 10 | 55.7 | ± 7.3 | < 0.01 |

| 30 | 25.4 | ± 4.5 | < 0.001 |

| 100 | 8.9 | ± 2.1 | < 0.001 |

Table 2: Apoptosis Induction by this compound in Organoids

| Treatment | % Early Apoptotic Cells (Annexin V+/PI-) | % Late Apoptotic/Necrotic Cells (Annexin V+/PI+) | Total Apoptotic Cells (%) |

| Vehicle Control | 2.5 | 1.8 | 4.3 |

| This compound (10 µM) | 15.8 | 8.2 | 24.0 |

| Staurosporine (1 µM) | 45.2 | 20.5 | 65.7 |

Table 3: Western Blot Analysis of Key Signaling Proteins

| Target Protein | Vehicle Control (Relative Density) | This compound (10 µM) (Relative Density) | Fold Change (this compound vs. Control) |

| p-CREB (Ser133) | 1.0 | 0.45 | ↓ 0.55 |

| Total CREB | 1.0 | 0.98 | ~ 1.0 |

| Cleaved Caspase-3 | 1.0 | 3.2 | ↑ 2.2 |

| β-actin | 1.0 | 1.0 | 1.0 |

Experimental Protocols

Organoid Culture and Maintenance

This protocol outlines the general steps for culturing and expanding organoids. Specific media formulations and growth factor requirements will vary depending on the organoid type.[1]

Materials:

-

Basal culture medium (e.g., Advanced DMEM/F12)[1]

-

Growth factors and supplements (e.g., EGF, Noggin, R-spondin1)[1]

-

Extracellular Matrix (ECM) (e.g., Matrigel®, Cultrex® BME)

-

6-well or 24-well tissue culture plates

-

Sterile pipette tips and microcentrifuge tubes

Protocol:

-

Thaw cryopreserved organoids rapidly in a 37°C water bath.

-

Wash the organoids with basal medium to remove the cryopreservation solution.

-

Centrifuge at 300 x g for 5 minutes to pellet the organoids.

-

Resuspend the organoid pellet in liquid ECM on ice.

-

Dispense 20-50 µL droplets of the organoid-ECM suspension into the center of pre-warmed culture plate wells.

-

Incubate the plate at 37°C for 15-30 minutes to solidify the ECM domes.

-

Gently add pre-warmed complete culture medium to each well.

-

Culture the organoids in a 37°C, 5% CO2 incubator, changing the medium every 2-3 days.

-

Passage the organoids every 7-14 days by disrupting the ECM domes, breaking the organoids mechanically or enzymatically, and re-plating in fresh ECM.

This compound Treatment of Organoids

Materials:

-

Established organoid cultures

-

This compound stock solution (in DMSO)

-

Complete culture medium

-

Vehicle control (DMSO)

Protocol:

-

Prepare serial dilutions of this compound in complete culture medium to achieve the desired final concentrations (e.g., 1, 3, 10, 30, 100 µM).

-

Prepare a vehicle control medium containing the same final concentration of DMSO as the highest this compound concentration.

-